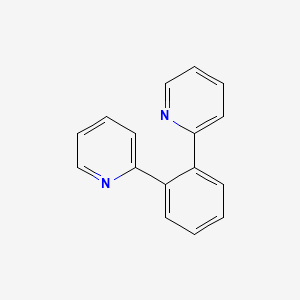

Pyridine, 2,2'-(1,2-phenylene)bis-

Description

Contextualization of Polydentate Nitrogen-Based Ligands in Contemporary Chemistry

Polydentate ligands, molecules or ions that bind to a central metal atom through multiple donor atoms, are of paramount importance in modern coordination chemistry. mdpi.com These ligands, often referred to as chelating agents, form stable complexes with metal ions, a phenomenon known as the chelate effect. mdpi.comchesci.com This enhanced stability, compared to monodentate ligands which bind through a single donor atom, is a key factor in their widespread use. mdpi.com Among the diverse array of polydentate ligands, those containing nitrogen as the donor atom have garnered significant attention due to their versatile coordination abilities and the unique properties they impart to the resulting metal complexes. springernature.commdpi.com

Nitrogen-based polydentate ligands are integral to a vast range of chemical disciplines, including inorganic and bioinorganic chemistry, materials science, and catalysis. springernature.comutc.edu Their ability to form stable complexes influences the geometry, electronic properties, and reactivity of the coordination compounds. mdpi.comspringernature.com The lone pair of electrons on the nitrogen atom in a pyridine (B92270) ring, for instance, is readily available for coordination with a metal center, making pyridine and its derivatives excellent building blocks for more complex ligands. researchgate.net The complexity of these ligands has evolved significantly, leading to their application in areas such as the development of metal-organic frameworks (MOFs), supramolecular assemblies, and catalysts for a variety of chemical transformations. chesci.comspringernature.com

The sustained interest in nitrogen-based polydentate ligands is driven by the continuous development of new synthetic methods and the ever-expanding applications of their metal complexes. lboro.ac.uk Researchers are exploring novel ligand architectures to fine-tune the electronic and steric properties of the resulting complexes for specific functions, such as in photosensitizers, biologically active molecules, and advanced materials. nih.govresearchgate.net

The Significance of Pyridine, 2,2'-(1,2-phenylene)bis- as a Chelate Ligand

Pyridine, 2,2'-(1,2-phenylene)bis-, also known as 1,2-di(2-pyridyl)benzene, is a notable example of a bidentate nitrogen-based chelate ligand. Its structure features two pyridine rings connected by a 1,2-phenylene bridge. This arrangement allows the two nitrogen atoms to coordinate to a single metal center, forming a stable chelate ring.

The significance of Pyridine, 2,2'-(1,2-phenylene)bis- lies in its specific steric and electronic properties conferred by the phenylene bridge. Unlike the more flexible linkages in some other bipyridine ligands, the rigid o-phenylene spacer pre-organizes the two pyridine donor groups for chelation, influencing the geometry and stability of the resulting metal complexes. This structural constraint can lead to unique reactivity and photophysical properties in its coordination compounds.

Research has demonstrated the ability of phenylene-bridged bipyridyl ligands to form complexes with various transition metals. For instance, a related ligand, 1,2-bis(2-pyridylethynyl)benzene, which also features a 1,2-phenylene bridge, forms stable complexes with silver(I) and palladium(II). nih.gov X-ray crystallographic studies of these complexes revealed an essentially planar ligand conformation, highlighting the geometric constraints imposed by the phenylene backbone. nih.gov The design and synthesis of such rigid bipyridyl ligands are crucial for creating well-defined coordination environments around a metal ion.

Below is a table summarizing some of the key properties of Pyridine, 2,2'-(1,2-phenylene)bis-:

| Property | Value |

| CAS Number | 74764-52-6 |

| Molecular Formula | C16H12N2 |

| Molecular Weight | 232.28 g/mol |

| Appearance | White solid |

| Purity | >98% |

| Synonyms | 1,2-Di(2-pyridyl)benzene |

This data is compiled from various chemical suppliers and databases. nih.govpreprints.org

Scope and Research Trajectories for Pyridine, 2,2'-(1,2-phenylene)bis-

The field of advanced bipyridine ligand systems is continually evolving, with ongoing research focused on the design and synthesis of new ligands with tailored properties for specific applications. lboro.ac.ukresearchgate.net For Pyridine, 2,2'-(1,2-phenylene)bis- and related bridged bipyridine ligands, several research trajectories are emerging.

Catalysis: A major area of investigation is the use of metal complexes of functionalized bipyridine ligands in catalysis. utc.edu The rigid framework of ligands like Pyridine, 2,2'-(1,2-phenylene)bis- can provide enhanced stability and selectivity to catalytic centers. Research into pyridine-bridged pincer complexes, for example, has shown promise in Suzuki-Miyaura cross-coupling reactions. rsc.org Future work will likely focus on developing catalysts for a wider range of organic transformations, including those relevant to sustainable chemistry, such as the electrochemical reduction of CO2. utc.edu

Materials Science: The unique structural and photophysical properties of complexes formed with rigid bipyridine ligands make them attractive for applications in materials science. bohrium.com The incorporation of such ligands into metal-organic frameworks (MOFs) and coordination polymers can lead to materials with novel electronic, optical, or porous properties. mdpi.com Research is also directed towards the development of luminescent materials and photosensitizers for applications in areas like dye-sensitized solar cells. epfl.chchemrxiv.org

Supramolecular Chemistry: The pre-organized nature of ligands like Pyridine, 2,2'-(1,2-phenylene)bis- makes them excellent building blocks for the construction of complex supramolecular architectures. acs.org The ability to form well-defined cages, bowls, and other assemblies through coordination-driven self-assembly opens up possibilities for host-guest chemistry, molecular recognition, and the development of nanoscale devices. acs.org

Functionalization and Synthesis: Continued efforts in synthetic chemistry are focused on developing more efficient and versatile methods for the synthesis of functionalized bipyridine derivatives. lboro.ac.ukpreprints.org This includes the introduction of various substituent groups onto the pyridine or phenylene rings to systematically tune the electronic and steric properties of the ligand and its resulting metal complexes. nih.gov These synthetic advancements are crucial for unlocking the full potential of this class of ligands in all areas of application.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-pyridin-2-ylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-8-14(16-10-4-6-12-18-16)13(7-1)15-9-3-5-11-17-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRFGXIWFMNZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346883 | |

| Record name | Pyridine, 2,2'-(1,2-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74764-52-6 | |

| Record name | Pyridine, 2,2'-(1,2-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Pyridine, 2,2 1,2 Phenylene Bis

Established Synthetic Pathways for the Target Ligand

The synthesis of Pyridine (B92270), 2,2'-(1,2-phenylene)bis- can be achieved through several established routes, each with its own advantages and limitations. These methods primarily involve the construction of carbon-carbon bonds between a central phenylene unit and two pyridine rings.

Multi-Step Organic Synthesis Approaches

Classical multi-step syntheses often rely on the coupling of organometallic reagents with halogenated precursors. A foundational approach involves the reaction of a di-lithiated phenylene species with a 2-halopyridine. This method is analogous to the synthesis of 2-phenylpyridine, which can be prepared by reacting phenyllithium (B1222949) with pyridine. orgsyn.org In the case of the target ligand, 1,2-dibromobenzene (B107964) can be treated with a strong base like n-butyllithium to generate a highly reactive 1,2-dilithiobenzene intermediate, which is then reacted with two equivalents of a 2-halopyridine.

Another established, though sometimes challenging, method is the Ullmann condensation. This reaction traditionally involves the copper-promoted coupling of 2-halopyridines. nih.gov For the target molecule, this would be adapted to a cross-coupling reaction between 1,2-dihalobenzene and an excess of a 2-halopyridine in the presence of copper powder at elevated temperatures. While historically significant, these reactions often require harsh conditions and can result in variable yields. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies

Modern organic synthesis heavily favors palladium-catalyzed cross-coupling reactions for their efficiency, selectivity, and functional group tolerance. uva.es The Suzuki-Miyaura coupling is a particularly powerful and widely used method for constructing the C-C bonds in biaryl systems like Pyridine, 2,2'-(1,2-phenylene)bis-. researchgate.net This strategy typically involves the reaction between an arylboronic acid (or its ester derivative) and an aryl halide.

Two primary Suzuki-Miyaura pathways can be envisioned for the target ligand:

Pathway A: Coupling of 1,2-phenylenediboronic acid with two equivalents of a 2-halopyridine (e.g., 2-bromopyridine).

Pathway B: Coupling of 1,2-dihalobenzene (e.g., 1,2-diiodobenzene (B1346971) or 1,2-dibromobenzene) with two equivalents of 2-pyridylboronic acid.

The choice of pathway often depends on the commercial availability and stability of the precursors. The reactions are catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) or used directly as a complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.netlboro.ac.ukelsevierpure.com The efficiency of the catalysis is highly dependent on the choice of ligand, base, and solvent.

| Catalyst System | Ligand | Base | Solvent | Typical Conditions | Ref. |

| Pd(OAc)₂ | Phosphine (B1218219) (e.g., PPh₃, RuPhos) | Carbonate (e.g., Na₂CO₃, K₂CO₃) | Toluene, DMF, Butanol | Heated, Inert Atmosphere | uva.esnih.gov |

| Pd(PPh₃)₄ | Triphenylphosphine (intrinsic) | Carbonate or Phosphate Base | Toluene/Water, Dioxane | Heated, Inert Atmosphere | researchgate.net |

| PdCl₂(dppf) | dppf | Aqueous Base | Dioxane, THF | Heated, Inert Atmosphere | N/A |

| XPhos Pd G2 | XPhos | Phosphate (e.g., K₃PO₄) | tert-Butanol | Heated, Inert Atmosphere | nih.gov |

This table presents generalized conditions for Suzuki-type cross-coupling reactions applicable to the synthesis of aryl-pyridines.

Alternative Synthetic Routes and Their Mechanistic Considerations

Beyond traditional cross-coupling, several alternative strategies have emerged. Palladium-catalyzed C-H activation (or direct arylation) is a highly attractive, atom-economical approach that avoids the pre-functionalization of one of the coupling partners. uva.es In this context, a 1,2-dihalobenzene could be coupled directly with pyridine, where the palladium catalyst facilitates the cleavage of two C-H bonds at the 2-positions of the pyridine rings. rsc.org The mechanism is believed to involve a concerted metalation-deprotonation (CMD) step, which can be accelerated by specialized ligands that act as an internal base. uva.es

Cycloaddition reactions offer another pathway. For instance, a rhodium-catalyzed [2+2+2] cycloaddition could potentially construct the pyridine rings. This would involve the cyclotrimerization of a 1,2-bis(alkynyl)benzene derivative with a nitrile (R-C≡N), which provides the nitrogen atom for the heterocyclic ring. youtube.com While powerful, this method requires the synthesis of a more complex, specialized precursor.

Precursor Design and Optimization in Ligand Synthesis

The rational design and selection of precursors are critical for an efficient synthesis. In palladium-catalyzed cross-couplings, the choice between using a dihalo-phenylene with a pyridylboronic acid versus a phenylenediboronic acid with a halopyridine is a key consideration. nih.gov This decision is influenced by:

Availability and Cost: The commercial availability and cost of the respective boronic acids and halides can dictate the most economical route.

Stability: Boronic acids can be prone to decomposition (protodeboronation), and their stability can vary. The choice may favor the more stable boronic acid precursor.

Reactivity: The electronic nature of the precursors impacts reaction rates. Electron-withdrawing groups on one coupling partner and electron-donating groups on the other can sometimes accelerate the reaction. Researchers have explored the effects of substituents on coupling efficiency. elsevierpure.com

Optimization of reaction conditions, such as catalyst loading, choice of ligand, base, solvent, and temperature, is crucial to maximize yield and minimize side reactions. For example, the use of bulky, electron-rich phosphine ligands like RuPhos or XPhos has been shown to significantly improve the efficiency of Suzuki couplings for challenging substrates. nih.gov

Purification Techniques and Their Impact on Ligand Purity for Research Applications

Achieving high purity is paramount, as residual impurities, particularly metal catalysts or unreacted starting materials, can significantly interfere with the ligand's intended use in coordination chemistry or catalysis. wikipedia.org Common purification methods include:

Column Chromatography: Silica gel or alumina (B75360) chromatography is frequently used to separate the target ligand from precursors, byproducts, and catalyst residues. orgsyn.orgresearchgate.net The choice of eluent system is critical for effective separation.

Recrystallization: This is an effective method for obtaining highly crystalline, pure product, provided a suitable solvent system can be found. orgsyn.org It is particularly good at removing minor impurities.

Extraction: Given the basic nature of the pyridine nitrogen atoms, acidic extraction can be used to selectively move the product into an aqueous layer, leaving non-basic impurities in the organic phase. The product is then recovered by basifying the aqueous layer and re-extracting. elsevierpure.com

Sublimation: For thermally stable compounds, sublimation can be an excellent final purification step to remove non-volatile impurities. elsevierpure.com

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. elsevierpure.comed.gov For applications in catalysis, even trace amounts of palladium from the synthesis can affect the outcome of subsequent reactions, necessitating highly efficient purification.

Derivatization Strategies for Pyridine, 2,2'-(1,2-phenylene)bis- Analogues

Derivatization of the parent ligand is a key strategy for tuning its electronic and steric properties. By introducing various functional groups onto the pyridine rings or the central phenylene bridge, chemists can modulate the ligand's coordination behavior, solubility, and the reactivity of its metal complexes.

Strategies for synthesizing analogues generally involve employing substituted precursors in the established synthetic pathways.

| Desired Analogue | Synthetic Strategy | Precursors | Ref. |

| 4,4'-Dimethyl Substituted | Suzuki Coupling | 1,2-Dihalobenzene + 4-Methyl-2-pyridylboronic acid | elsevierpure.com |

| 5,5'-Dichloro Substituted | Suzuki Coupling | 1,2-Phenylenediboronic acid + 2,5-Dichloropyridine | lboro.ac.uk |

| Phenyl-Ring Substituted | Suzuki Coupling | Substituted 1,2-dihalobenzene + 2-Pyridylboronic acid | nih.gov |

| Chiral Analogues | Multi-step Synthesis | Introduction of chiral auxiliaries on precursors | lboro.ac.uk |

This table illustrates general strategies for synthesizing derivatives based on methods reported for analogous bipyridine systems.

The introduction of electron-donating groups (e.g., methyl, methoxy) generally increases the electron density on the nitrogen atoms, making the ligand a stronger sigma-donor. Conversely, electron-withdrawing groups (e.g., chloro, cyano) decrease the basicity of the nitrogen atoms and can act as π-acceptors. Steric bulk can be introduced near the coordination site to influence the geometry of the resulting metal complexes and control access to the metal center. nih.govresearchgate.net

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the Pyridine, 2,2'-(1,2-phenylene)bis- ligand can be systematically tuned by introducing electron-donating or electron-withdrawing groups onto either the pyridine rings or the central phenylene bridge. This is typically achieved by employing appropriately substituted precursors in the cross-coupling synthesis.

For instance, to introduce electron-donating groups such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, or electron-withdrawing groups like chloro (-Cl) or nitro (-NO₂) groups onto the pyridine rings, substituted 2-bromopyridines or their corresponding organozinc or organoboron derivatives are used as starting materials. organic-chemistry.org A study on the preparation of substituted 2,2'-bipyridines demonstrated the successful coupling of various functionalized 2-pyridylzinc reagents with 2-halopyridines. organic-chemistry.org This approach allows for the synthesis of a library of electronically diverse ligands.

Similarly, substituents can be introduced onto the central phenylene ring by starting with a substituted 1,2-dihalobenzene. The electronic nature of these substituents can significantly influence the ligand's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby affecting the photophysical and electrochemical properties of its metal complexes. The synthesis of a series of 4,4′-disubstituted-[2,2′]-bipyridines featuring various π-conjugated substituents has shown that the absorption and emission maxima can be finely tuned by altering the electronic nature of the end groups. researchgate.net

Steric Modification of the Ligand Scaffold

Altering the steric profile of the Pyridine, 2,2'-(1,2-phenylene)bis- ligand is crucial for controlling the coordination geometry and reactivity of its metal complexes. The introduction of bulky substituents can enforce a twisted conformation, influencing the dihedral angle between the pyridine rings and the central phenylene unit.

Steric hindrance can be introduced by placing bulky groups at positions ortho to the C-C bonds linking the pyridine and phenylene rings. For example, incorporating substituents at the 3 and 3' positions of the pyridine rings or at the 3 and 6 positions of the phenylene ring would lead to significant steric repulsion. The synthesis of sterically hindered polychlorinated biphenyl (B1667301) derivatives has been achieved through Suzuki and Ullmann coupling reactions, demonstrating that highly ortho-substituted biaryls can be prepared with some degree of conformational flexibility. nih.gov

Furthermore, synthetic routes to sterically hindered 4'-aryl-2,2':6',2''-terpyridines, which are structurally related, often employ multi-step procedures where bulky aryl groups are introduced. researchgate.net A similar strategy can be envisioned for Pyridine, 2,2'-(1,2-phenylene)bis-, where the appropriate bulky precursors are used in a cross-coupling reaction. For instance, coupling a 1,2-dihalobenzene with a 2-pyridyl reagent bearing a bulky substituent at the 3-position would yield a sterically encumbered ligand. The conversion of sterically hindered diacylated 1,2-phenylenediamines into 2-substituted benzimidazoles also highlights synthetic challenges and strategies related to bulky groups around a phenylene core. nih.gov

Functionalization for Polymerization or Surface Immobilization

To integrate Pyridine, 2,2'-(1,2-phenylene)bis- into larger molecular architectures such as polymers or to attach it to surfaces, the ligand must be functionalized with appropriate reactive groups. These functional groups can be introduced either on the pyridine rings or the phenylene bridge.

For polymerization, the ligand can be equipped with polymerizable moieties like vinyl, styryl, or acrylate (B77674) groups. A common strategy involves the synthesis of a precursor bearing a functional group that can be converted into a polymerizable one. For example, a bipyridine can be functionalized with a methyl group, which can then be halogenated to a chloromethyl group and subsequently converted to other functionalities. The synthesis of 4,4'-bis(chloromethyl)-2,2'-bipyridine provides a versatile precursor for further elaboration. This functionalized bipyridine can then be used in polymerization reactions.

For surface immobilization, the ligand can be functionalized with anchor groups such as thiols, silanes, or diazonium salts, which can form covalent bonds with surfaces like gold, silica, or carbon electrodes, respectively. The synthesis of a 2,2'-bipyridyl functionalized oligovinylene-phenylene containing a protected thiol group has been described, which is designed for attachment to gold surfaces. researchgate.net Another approach involves the electropolymerization of a bipyridine complex bearing diazonium groups, leading to the formation of a conductive polymer film on an electrode surface.

Coordination Chemistry of Pyridine, 2,2 1,2 Phenylene Bis with Metal Centers

Fundamental Principles of Ligand-Metal Coordination

The unique structural and electronic characteristics of Pyridine (B92270), 2,2'-(1,2-phenylene)bis- arise from the fusion of two pyridyl donor units to a rigid phenylene bridge. This arrangement defines its behavior as a chelating agent.

Chelating Properties and Bite Angle Considerations

Pyridine, 2,2'-(1,2-phenylene)bis- functions as a bidentate ligand, coordinating to a single metal center through the nitrogen atoms of its two pyridine rings. The formation of a chelate ring with the metal ion is a defining characteristic of its coordination behavior. However, unlike flexible ligands that can adapt to various coordination geometries, the rigid 1,2-phenylene spacer imposes significant geometric constraints.

This rigidity forces the two nitrogen donor atoms to be held far apart, making it an archetypal trans-chelating or "wide-bite" ligand. nih.govacs.org The bite angle, defined as the N–M–N angle within the complex, is consequently very large, approaching 180°. wikipedia.org This is in stark contrast to common chelating ligands like 2,2'-bipyridine (B1663995), which typically form five-membered chelate rings with bite angles near 90°. wikipedia.org

The large, enforced bite angle of Pyridine, 2,2'-(1,2-phenylene)bis- and its analogues precludes the formation of complexes where the ligand occupies cis positions in an octahedral or square planar geometry. Instead, it strongly favors geometries where it can span opposite sites, such as the trans positions of a square planar complex or two equatorial sites in a trigonal bipyramidal complex. nih.govacs.orgwikipedia.org

Electronic and Steric Influence of the Phenylene Bridge

The phenylene bridge is central to the ligand's properties, exerting both electronic and steric influence.

Electronic Influence: The phenylene ring provides a conjugated bridge between the two pyridine moieties. This extended π-system can influence the electronic properties of the resulting metal complexes, a feature exploited in the design of photofunctional materials. acs.org The pyridine rings themselves act as effective σ-donors through the nitrogen lone pairs, while also being capable of weak π-accepting interactions. vedantu.com The thermodynamics of pyridine coordination are influenced by the metal center and other ligands present in the complex. wikipedia.org

Steric Influence: The primary influence of the phenylene bridge is steric. Its rigidity is directly responsible for the wide bite angle and the trans-chelating nature of the ligand. nih.govacs.org This steric constraint is a powerful tool in coordination chemistry, allowing for the rational design of specific coordination geometries. nih.gov By preventing cis-coordination, the ligand can be used to direct the assembly of linear or specific planar structures and to create unique coordination environments around the metal ion that are inaccessible with more flexible ligands. acs.orgnih.gov

Complexation with Transition Metals

The distinct characteristics of Pyridine, 2,2'-(1,2-phenylene)bis- lead to the formation of unique complexes with various transition metals, including those from the first row (Fe, Co, Ni, Cu, Zn). oup.comdyenamo.seacs.orgnih.govrsc.org

First-Row Transition Metal Complexes (e.g., Fe, Co, Ni, Cu, Zn)

Complexes of this ligand with first-row transition metals are of interest for their potential applications in catalysis and materials science. hu.edu.jorsc.org The coordination number and geometry of the resulting complexes are determined by a combination of the metal ion's preference, the ligand's rigid structure, and the nature of any co-ligands present. nih.gov

X-ray crystallography is the definitive method for determining the solid-state structure of these complexes. While crystallographic data for the exact ligand Pyridine, 2,2'-(1,2-phenylene)bis- with first-row transition metals is not widely reported, extensive studies on the closely related analogue, 1,2-bis(2-pyridylethynyl)benzene, provide critical structural insights. nih.govacs.org These studies confirm the trans-spanning coordination mode and the resulting large bite angle.

In general, first-row transition metal complexes with pyridine-based ligands exhibit a range of geometries. Iron(II) complexes with related bis(imino)pyridine ligands are often five-coordinate with square pyramidal geometries. hu.edu.jonih.gov Cobalt(II) can form tetrahedral or distorted octahedral complexes depending on the specific ligand and co-ligands. nih.govnih.govrsc.org Nickel(II) complexes are commonly found in square-planar or octahedral environments, while Zinc(II) typically adopts tetrahedral or five/six-coordinate geometries. nih.govnih.govnih.govnih.gov

Table 1: Crystallographic Data for Metal Complexes of the Analogous Ligand 1,2-bis(2-pyridylethynyl)benzene Data sourced from studies on a closely related ligand and presented to illustrate the fundamental coordination properties.

| Metal Ion | Complex Formula | Coordination Geometry | M-N Bond Length (Å) | N-M-N Bite Angle (°) | Reference |

|---|---|---|---|---|---|

| Pd(II) | [Pd(C₂₀H₁₂N₂)Cl₂] | Square Planar | Not specified | 179.53(7) | nih.govacs.org |

| Ag(I) | Ag(C₂₀H₁₂N₂) | Linear | Not specified | 177.02(10) | nih.govacs.org |

The electronic properties of the metal complexes are governed by the interaction between the metal's d-orbitals and the ligand field created by the donor atoms. According to Ligand Field Theory, the pyridine nitrogen atoms act as σ-donors of moderate field strength. vedantu.comscispace.com The resulting d-orbital splitting determines key properties such as the spin state (high-spin vs. low-spin) and magnetic behavior of paramagnetic ions like Fe(II), Co(II), and Ni(II).

The electronic structure of these complexes can be probed by various techniques. Magnetic susceptibility measurements reveal the spin state of the metal center. nih.govacs.orgrsc.org For instance, high-spin iron(II) (d⁶) and cobalt(II) (d⁷) complexes are common. hu.edu.jorsc.orgacs.org Spectroscopic methods, such as UV-Vis and X-ray absorption spectroscopy, coupled with computational studies like Density Functional Theory (DFT), provide detailed information on molecular orbital energies, charge-transfer transitions, and the nature of metal-ligand bonding. acs.orgscispace.comrsc.org In cobalt(II) complexes, the ligand field influences the magnetic anisotropy, which is a critical parameter for the development of single-ion magnets. nih.govrsc.org For iron complexes, Mössbauer spectroscopy is a powerful tool for determining the oxidation and spin state of the iron center. acs.orgrsc.org The combination of the rigid, trans-chelating framework of Pyridine, 2,2'-(1,2-phenylene)bis- with the diverse electronic configurations of first-row transition metals provides a rich platform for fundamental studies in electronic structure and magnetism.

Second and Third-Row Transition Metal Complexes (e.g., Ru, Rh, Pd, Pt, Ir)

The coordination chemistry of Pyridine, 2,2'-(1,2-phenylene)bis- with heavier transition metals like ruthenium, rhodium, palladium, platinum, and iridium is a rich field of study. These metals, with their diverse oxidation states and coordination preferences, form a variety of complexes with this versatile bidentate ligand.

Coordination Geometries and Isomerism

The coordination geometry of complexes involving Pyridine, 2,2'-(1,2-phenylene)bis- is heavily influenced by the nature of the metal center, its oxidation state, and the other ligands present in the coordination sphere.

For d8 metals like Palladium(II) and Platinum(II), square planar geometry is very common. vaia.com For instance, in a complex like [Pd(en)(CN)2], the ligands arrange in a flat square around the central palladium ion. While geometric isomerism is possible in square planar complexes with different ligands, the symmetry in a complex like [Pd(en)(CN)2] results in only one possible structure. vaia.com

Octahedral geometry is a frequent arrangement for d6 metal ions such as Rhodium(III) and Ruthenium(II). In an octahedral complex, six ligands surround the central metal ion. vaia.com When different ligands are present, this can lead to geometric isomers, such as cis and trans arrangements. vaia.comwikipedia.org However, for a complex with identical bidentate ligands like [Rh(bipy)(o-phen)2]3+, there is only one possible stable arrangement, which prevents the formation of geometric isomers. vaia.com The rigid nature of bidentate ligands often reduces the number of possible isomers compared to monodentate ligands. vaia.com

The type of pyridine-based ligand can also influence the resulting geometry. For example, the coupling of two pyridine rings gives 2,2'-bipyridine, a widely studied bidentate ligand. wikipedia.org Dichloro complexes with this ligand, such as [MCl2(bipy)2]n+, tend to adopt a cis configuration. wikipedia.org In contrast, complexes with four monodentate pyridine ligands, like [MCl2(py)4]n+, invariably show a trans arrangement. wikipedia.org

Spin States and Magnetic Properties in Relation to Coordination

The spin state of a transition metal complex is determined by the arrangement of electrons in the d-orbitals, which is in turn influenced by the ligand field. Ligands can be classified as weak-field or strong-field, depending on the extent to which they split the d-orbitals.

Pyridine and its derivatives are generally considered to be ligands of intermediate strength. wikipedia.org The magnetic properties of complexes containing these ligands can vary significantly. For example, some cobalt(II) complexes with pyridine-based macrocyclic ligands exhibit significant magnetic anisotropy, which is a key property for single-molecule magnets (SMMs). nih.gov SMMs are molecules that can retain their magnetization direction for a period of time, a property that depends on the spin of the system and the axial zero-field splitting parameter (D). nih.gov

In some iron(II) complexes with 2,6-bis(pyrazol-3-yl)pyridine ligands, a phenomenon known as spin crossover (SCO) can be observed. researchgate.net This involves a thermally induced switching between a high-spin and a low-spin state. researchgate.net For instance, magnetic measurements of Fe(bpp)22, where bpp is 2,6-bis(pyrazol-1-yl)pyridine, show an effective magnetic moment indicative of a largely high-spin Fe(II) configuration at room temperature. nih.gov

The magnetic behavior of these complexes can be fine-tuned by modifying the ligand structure. For instance, the introduction of different substituents on the pyridine ring can influence the spin state and magnetic relaxation properties. nih.govrsc.org

Unique Coordination Modes and Poly-Nuclear Complex Formation

While Pyridine, 2,2'-(1,2-phenylene)bis- typically acts as a bidentate ligand, coordinating through the two nitrogen atoms, other more complex coordination behaviors are possible.

The flexibility of some bis(pyridine) ligands allows for multiple binding modes. For example, the dimethyldipyridylmethane (Me2dpma) ligand can adopt a facial coordination of one pyridine motif upon reduction of a rhodium center, which helps to stabilize the low-valent metal. nih.gov

The formation of polynuclear complexes, where multiple metal centers are bridged by ligands, is another important aspect of the coordination chemistry of pyridine-based ligands. These structures are of interest for their potential applications in areas like multi-state memory devices. ub.edu The use of bridging ligands with non-symmetric coordination sites can lead to crystallographically non-equivalent metal centers, which can result in multi-step spin transitions. ub.edu

For instance, 1,4-phenylene bridged bimetallic palladium and platinum complexes have been synthesized where the two metal sites can independently bind pyridine ligands. nih.gov The thermodynamics of this binding are similar to those of related monometallic complexes. nih.gov Furthermore, coordination polymers with 1D, 2D, or 3D structures can be formed using bis(pyrazolyl)pyridine ligands, where the ligand can adopt various coordination modes to link multiple metal centers. mdpi.com

Coordination with Lanthanide and Actinide Elements

The coordination chemistry of Pyridine, 2,2'-(1,2-phenylene)bis- and related ligands extends to the f-block elements, the lanthanides and actinides. These large ions have distinct coordination preferences compared to the d-block transition metals.

Luminescence Properties of Lanthanide Complexes

Lanthanide complexes are well-known for their characteristic luminescence, which arises from f-f electronic transitions. rsc.org The forbidden nature of these transitions means that direct excitation is inefficient. However, coordinated organic ligands can act as "antennas," absorbing light and transferring the energy to the lanthanide ion, which then luminesces. This process is known as the antenna effect. rsc.org

Pyridine-based ligands are effective sensitizers for lanthanide emission. For example, complexes of lanthanide ions with a pyridine-bis(carboxamide)-bithiophene ligand display near-infrared (NIR) emission upon excitation. rsc.orgrsc.org The efficiency of this emission can be influenced by factors such as the specific lanthanide ion and the presence of other molecules. rsc.orgrsc.org For instance, the luminescence quantum yields of some europium complexes are on the order of 16.7% to 25.0%. mdpi.com

The luminescence properties can be tuned by modifying the ligand structure. Introducing different substituents can shift the excitation energy and increase the number of emitted photons, leading to better detection sensitivity. epfl.ch The quantum yields of some europium(III) nitrato complexes with substituted bis(benzimidazolyl)pyridines are dependent on the substituents and the arrangement of ligands in the coordination sphere. acs.org

Coordination Numbers and Geometric Preferences

Lanthanide and actinide ions are characterized by their large ionic radii and a preference for high coordination numbers, typically greater than 6. liverpool.ac.uk The bonding in their complexes is primarily electrostatic and non-directional, meaning that steric factors play a major role in determining the coordination geometry. liverpool.ac.uk As a result, their coordination geometries are often irregular. liverpool.ac.uk

Coordination numbers of 8, 9, and 10 are common for lanthanides, although values as high as 12 are known. academie-sciences.fr For example, a decacoordinated Eu(III) ion has been observed in a complex with three nitrate (B79036) groups, a substituted bis(benzimidazolyl)pyridine ligand, and a coordinated acetonitrile (B52724) molecule. acs.org In another example, lanthanum complexes with bipyridyl ligands and nitrate groups can be 10-coordinate. academie-sciences.fr

Low coordination numbers can be achieved with very bulky ligands that sterically hinder the approach of additional ligands. liverpool.ac.uk

Coordination with Main Group Elements (e.g., B, Al, Si, Ge)

The coordination chemistry of pincer-type ligands like Pyridine, 2,2'-(1,2-phenylene)bis- is most extensively studied with transition metals. However, its interaction with main group elements presents an area of growing interest, offering unique structural and electronic properties. While specific studies on Pyridine, 2,2'-(1,2-phenylene)bis- with a broad range of main group elements are not extensively documented, principles can be drawn from related pyridine-based chelating systems.

Boron: The interaction of pyridine-containing ligands with boron compounds can lead to the formation of borocations. For instance, terpyridine, a related tridentate N-donor ligand, has been shown to form hypervalent boron complexes. nih.gov It is proposed that Pyridine, 2,2'-(1,2-phenylene)bis-, acting as a bidentate N,N'-donor, would react with boron halides (e.g., BF₃) or other electrophilic boron species. The coordination would involve the donation of the lone pair of electrons from the nitrogen atoms of the pyridine rings to the empty p-orbital of the boron atom, forming a stable chelate ring. The resulting complexes could feature tetracoordinate boron centers, and depending on the substituents and reaction conditions, potentially cationic species.

Aluminum, Silicon, and Germanium: These elements, particularly in their higher oxidation states, can act as Lewis acids and accept electron pairs from the nitrogen donors of Pyridine, 2,2'-(1,2-phenylene)bis-. Coordination with organoaluminum, -silicon, or -germanium halides would likely result in neutral complexes where the metal center expands its coordination number. For example, reaction with dialkylaluminum chloride might yield a complex where the aluminum atom is coordinated to the two nitrogen atoms of the ligand and the two alkyl groups, with the chloride acting as a counter-ion or also coordinating to the metal. The rigid phenylene backbone of the ligand would enforce a specific geometry around the main group element, influencing the reactivity and stability of the resulting compound.

Spectroscopic Techniques for Metal-Ligand Complex Characterization

A suite of spectroscopic techniques is essential for the unambiguous characterization of metal complexes formed with Pyridine, 2,2'-(1,2-phenylene)bis-. These methods provide detailed insights into the electronic structure, geometry, and bonding within the coordination compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diamagnetic Complexes

NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic complexes of Pyridine, 2,2'-(1,2-phenylene)bis- in solution. ¹H and ¹³C NMR provide information on the ligand's symmetry and the electronic environment of its atoms upon coordination.

In the ¹H NMR spectrum of the free ligand, distinct signals are expected for the protons of the pyridine rings and the central phenylene linker. Upon coordination to a diamagnetic metal center, significant changes in the chemical shifts (δ) of the pyridine protons are observed. Generally, coordination leads to a downfield shift of these proton signals due to the deshielding effect caused by the donation of electron density from the nitrogen atoms to the metal. pw.edu.pl This effect is particularly pronounced for the protons in the α-position (H-6) to the nitrogen atoms. The magnitude of this shift can provide information about the strength of the metal-ligand bond. The symmetry of the resulting complex is also reflected in the NMR spectrum; if the two pyridine rings are chemically equivalent, a simpler spectrum with fewer signals will be observed. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the pyridine rings, especially C2 and C6, experience a shift in their resonance upon complexation. researchgate.net Analysis of both ¹H and ¹³C NMR spectra is crucial for confirming the binding mode of the ligand. researchgate.netrsc.org

Table 1: Typical NMR Chemical Shift Changes Upon Coordination of Pyridine-Based Ligands Data generalized from various pyridine and bipyridine complexes.

| Nucleus | Typical δ in Free Ligand (ppm) | Typical δ in Diamagnetic Complex (ppm) | Expected Change |

| ¹H NMR | |||

| Pyridine H-6 | ~8.5-8.7 | ~8.8-9.2 | Downfield shift |

| Pyridine H-3, H-4, H-5 | ~7.2-7.8 | ~7.5-8.2 | Downfield shift |

| Phenylene Protons | ~7.4-7.6 | ~7.5-7.8 | Minor shift |

| ¹³C NMR | |||

| Pyridine C-2, C-6 | ~149-157 | ~150-160 | Downfield shift |

| Pyridine C-3, C-4, C-5 | ~120-137 | ~121-140 | Minor shifts |

Note: Actual chemical shifts can vary significantly depending on the metal center, solvent, and other ligands present. researchgate.netchemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to probe the bonding between the Pyridine, 2,2'-(1,2-phenylene)bis- ligand and a metal center. researchgate.net These methods detect the characteristic vibrational modes of the ligand, which are sensitive to coordination.

The most informative region in the IR and Raman spectra for studying the coordination of pyridine-based ligands is typically between 1400 and 1650 cm⁻¹. This region contains the C=C and C=N stretching vibrations of the pyridine rings. elixirpublishers.com Upon complexation, these bands often shift to higher frequencies (a blueshift). This shift is attributed to the kinematic coupling and electronic effects of metal coordination, which strengthens the intra-ring bonds. rsc.orgresearchgate.net

Another important vibrational mode is the ring-breathing mode, which appears around 990-1030 cm⁻¹. This mode also typically shifts to a higher wavenumber upon coordination. nu.edu.kz In the far-IR region (below 600 cm⁻¹), new bands corresponding to the metal-nitrogen (M-N) stretching vibrations appear, providing direct evidence of coordination. mdpi.com The frequency of these M-N bands can be an indicator of the strength of the metal-ligand bond.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Pyridine-Based Ligands and Their Complexes Data generalized from various pyridine and bipyridine complexes.

| Vibrational Mode | Typical Frequency in Free Ligand (cm⁻¹) | Typical Frequency in Complex (cm⁻¹) | Expected Change |

| Pyridine C=C/C=N Stretching | 1580 - 1610 | 1600 - 1630 | Higher frequency (Blueshift) |

| Pyridine Ring Breathing | 990 - 1015 | 1010 - 1040 | Higher frequency (Blueshift) |

| C-H Out-of-Plane Bending | 700 - 750 | 720 - 780 | Higher frequency (Blueshift) |

| Metal-Nitrogen (M-N) Stretching | N/A | 200 - 500 | New band appears |

Electronic Absorption (UV-Vis) and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopies provide valuable information about the electronic transitions within the metal-ligand complexes.

The UV-Vis spectrum of the free Pyridine, 2,2'-(1,2-phenylene)bis- ligand is expected to be dominated by high-energy π-π* transitions within the aromatic pyridine and phenylene rings, typically occurring in the UV region (<350 nm). nist.gov Upon coordination to a metal center, new absorption bands can appear, and existing bands may shift. researchgate.net

Of particular importance are the Metal-to-Ligand Charge-Transfer (MLCT) bands, which often appear in the visible region of the spectrum. scispace.com These transitions involve the excitation of an electron from a metal-based d-orbital to a ligand-based π*-orbital. The energy (and thus, the color) of these MLCT bands is highly sensitive to the nature of the metal, its oxidation state, and the solvent environment. researchgate.net

Some complexes of Pyridine, 2,2'-(1,2-phenylene)bis- may also be luminescent. Emission spectroscopy measures the light emitted from the complex after it has been electronically excited. The emission spectrum can provide information about the energy of the excited state and its lifetime. The emission properties are often linked to the MLCT state and can be tuned by modifying the metal center or the ligand structure. mdpi.comnih.gov

Table 3: Typical Electronic Transitions in Pyridine-Based Metal Complexes

| Transition Type | Description | Typical Wavelength Range |

| Intraligand (IL) | π → π* transition within the ligand | < 350 nm (UV region) |

| Metal-to-Ligand Charge Transfer (MLCT) | d → π* transition from metal to ligand | 400 - 600 nm (Visible region) |

| Ligand-to-Metal Charge Transfer (LMCT) | π → d transition from ligand to metal | Variable, depends on metal and ligand |

| d-d Transitions | Transition between metal d-orbitals | Often weak, can be obscured by CT bands |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and composition of newly synthesized metal complexes. Electrospray Ionization (ESI-MS) is particularly well-suited for analyzing charged or easily ionizable coordination compounds. nih.gov

For a cationic complex of Pyridine, 2,2'-(1,2-phenylene)bis-, the ESI-MS spectrum would show a prominent peak corresponding to the molecular ion [M-L]⁺ or [M]ⁿ⁺, where M is the complex and L is a counter-ion. nih.gov The mass-to-charge ratio (m/z) of this peak allows for the precise determination of the molecular weight of the complex cation, confirming the stoichiometry of the metal and ligand. The isotopic distribution pattern of the molecular ion peak can also be used to confirm the identity of the metal center, as many metals have unique isotopic signatures.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the complex with high precision, which can be used to determine its elemental formula. rsc.org Furthermore, fragmentation analysis (MS/MS), where the molecular ion is isolated and fragmented, can provide structural information by showing the loss of ligands or parts of ligands. nih.gov

Catalytic Applications of Pyridine, 2,2 1,2 Phenylene Bis Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a cornerstone of modern chemical synthesis. Metal complexes of Pyridine (B92270), 2,2'-(1,2-phenylene)bis- have been explored in this context, although detailed studies across a wide range of reactions are not extensively documented.

Carbon-carbon bond formation is fundamental to organic synthesis. Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for this purpose, often relying on palladium catalysts. The role of the ligand is crucial in stabilizing the metal center and modulating its reactivity.

Detailed mechanistic studies, including the identification of rate-determining steps for metal complexes of Pyridine, 2,2'-(1,2-phenylene)bis- in these specific C-C coupling reactions, have not been extensively reported.

Ligand modification is a key strategy for optimizing catalytic performance. Changes in the steric and electronic properties of the ligand can impact the catalyst's activity, selectivity, and stability. For related pyridine-containing ligands, tuning has been shown to enhance catalytic efficiency. For example, the introduction of electron-donating or electron-withdrawing groups on the pyridine ring can modulate the electron density at the metal center, thereby influencing the rates of oxidative addition and reductive elimination.

Specific studies on the tuning of the Pyridine, 2,2'-(1,2-phenylene)bis- ligand for enhanced activity and selectivity in C-C coupling reactions are not detailed in the available literature.

Hydrogenation and dehydrogenation are critical industrial processes. While various transition metal complexes are known to catalyze these reactions, specific data for Pyridine, 2,2'-(1,2-phenylene)bis- complexes is sparse. Research on related bis(arylimidazol-2-ylidene)pyridine cobalt complexes has shown their effectiveness as pre-catalysts for the hydrogenation of sterically hindered, unactivated alkenes. organic-chemistry.org

Detailed research findings on the use of Pyridine, 2,2'-(1,2-phenylene)bis- metal complexes in hydrogenation and dehydrogenation processes, including substrate scope and catalyst performance, are not extensively documented.

Metal complexes are widely used as catalysts for a variety of oxidation and reduction reactions. The ligand plays a crucial role in stabilizing different oxidation states of the metal center and in mediating electron transfer processes. For instance, iron complexes with related polypyridine ligands have been investigated for the electrochemical reduction of CO2. nih.gov Additionally, an iron(II) complex of 1,3-bis(2'-pyridylimino)isoindoline has been shown to catalyze the oxidation of thioanisoles and benzyl (B1604629) alcohols using H2O2. nih.gov

Specific studies detailing the application of Pyridine, 2,2'-(1,2-phenylene)bis- metal complexes in catalytic oxidation and reduction reactions, including reaction conditions and catalyst efficiency, are not prevalent in the reviewed scientific literature.

The polymerization of olefins is a major industrial process, and the development of new catalysts is an active area of research. Late transition metal complexes, particularly those with nitrogen-containing ligands, have shown significant promise. Iron and cobalt complexes with bis(imino)pyridine ligands are known to be highly active catalysts for ethylene (B1197577) polymerization. nih.govresearchgate.net The structure of the ligand, including the substituents on the aryl rings, has a profound impact on the catalytic activity and the properties of the resulting polymer.

Binuclear titanium complexes with phenyl-bridged bis-β-carbonylenamine ligands have also been shown to catalyze ethylene polymerization with extremely high activity. rsc.orgnih.gov

While these examples with related ligand structures are well-documented, specific and detailed research findings on the use of Pyridine, 2,2'-(1,2-phenylene)bis- metal complexes in olefin polymerization catalysis are not available in the reviewed literature.

Data Tables

Due to the limited specific research data available for the catalytic applications of metal complexes of "Pyridine, 2,2'-(1,2-phenylene)bis-", comprehensive data tables for each of the specified catalytic reactions cannot be provided at this time. The available literature primarily focuses on related but structurally distinct ligand systems.

Based on a comprehensive review of scientific literature, there is insufficient information available to generate a detailed article on the catalytic applications of metal complexes of Pyridine, 2,2'-(1,2-phenylene)bis- according to the specified outline.

The requested topics, including specific subsections on asymmetric catalysis, heterogeneous catalysis, and chemo- and regioselectivity, presuppose a substantial body of research for this particular compound. However, searches for "Pyridine, 2,2'-(1,2-phenylene)bis-" and its alternative name "1,2-bis(2-pyridyl)benzene" did not yield specific studies on the synthesis of its chiral derivatives, its use in enantioselective transformations, its immobilization on solid supports for heterogeneous catalysis, or its application in flow systems.

The available scientific data focuses on related, but structurally distinct, classes of ligands such as:

Pyridine-2,6-bis(oxazoline) (PyBox) ligands

Bis(imino)pyridine ligands

2,2'-Bipyridine (B1663995) derivatives

Terpyridine ligands

While there is extensive research on the catalytic applications of these related compounds, providing a scientifically accurate and thorough article that strictly adheres to the provided outline for Pyridine, 2,2'-(1,2-phenylene)bis- is not feasible with the current state of published research. Fulfilling the request would require speculation or the presentation of irrelevant information, which would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be generated.

Asymmetric Catalysis and Enantioselective Transformations

Catalyst Stability and Recyclability Studies

The stability of a catalyst under operational conditions and its ability to be recycled for multiple runs are critical factors for its practical and economic viability in industrial processes. For metal complexes of Pyridine, 2,2'-(1,2-phenylene)bis- , also known as 2,2'-(1,2-phenylene)bispyridine, the evaluation of catalyst stability and recyclability is an area of active research. These studies aim to understand the mechanisms of catalyst deactivation and to develop strategies to enhance catalyst lifetime and performance over repeated use.

Detailed investigations into the stability of these catalysts often involve subjecting the complex to prolonged reaction times or elevated temperatures and monitoring changes in catalytic activity and selectivity. Spectroscopic and analytical techniques may be employed to identify any structural changes in the catalyst, such as ligand degradation or metal center leaching.

Recyclability studies typically involve recovering the catalyst from the reaction mixture after a complete cycle and reusing it in a subsequent reaction under identical conditions. The performance of the recycled catalyst, measured in terms of conversion and enantioselectivity (for asymmetric reactions), is then compared to its performance in the initial run. This process is often repeated for several cycles to assess the robustness of the catalyst.

Data from such studies can provide valuable insights into the practical applicability of Pyridine, 2,2'-(1,2-phenylene)bis- metal complex catalysts. However, based on the currently available literature, specific and comprehensive data on the stability and recyclability of a broad range of these specific complexes is limited. The performance is highly dependent on the specific metal center, the reaction being catalyzed, and the reaction conditions.

For illustrative purposes, the following table outlines the kind of data that is typically collected in such studies. Please note that the data presented here is a generalized representation and not from a specific study on Pyridine, 2,2'-(1,2-phenylene)bis- due to the lack of available specific research data.

Table 1: Illustrative Recyclability Data for a Hypothetical Metal-Pyridine, 2,2'-(1,2-phenylene)bis- Catalyst

| Cycle Number | Conversion (%) | Enantiomeric Excess (%) |

| 1 | 98 | 95 |

| 2 | 97 | 94 |

| 3 | 95 | 94 |

| 4 | 92 | 93 |

| 5 | 88 | 91 |

The hypothetical data in Table 1 illustrates a gradual decrease in both conversion and enantiomeric excess over five cycles, which could be attributed to factors such as partial catalyst decomposition or leaching of the metal from the ligand support into the reaction medium. Understanding the reasons for this decline is a key objective of stability and recyclability studies.

Future research is needed to systematically investigate the stability and recyclability of various metal complexes of Pyridine, 2,2'-(1,2-phenylene)bis- across a range of catalytic applications. Such studies will be instrumental in determining their potential for large-scale industrial use.

Supramolecular Chemistry and Self Assembly Utilizing Pyridine, 2,2 1,2 Phenylene Bis

Rational Design of Self-Assembled Structures

The rational design of complex supramolecular structures hinges on the predictable nature of coordination bonds between metal ions and organic ligands. The ligand Pyridine (B92270), 2,2'-(1,2-phenylene)bis-, hereafter referred to as 1,2-pbp, features a classic 2,2'-bipyridine (B1663995) chelating unit. This unit is known for its strong and well-defined coordination to a vast range of transition metals. acs.orgiastate.edu The key feature of 1,2-pbp is the phenylene bridge, which locks the two pyridine rings in a relatively fixed orientation. This pre-organization is a crucial element in supramolecular design, as it reduces the entropic penalty of complex formation and allows for the construction of discrete, predictable architectures.

The 2,2'-bipyridine moiety is a cornerstone in the construction of metallo-supramolecular structures like cages and helices. acs.org These assemblies are formed through the coordination of multiple ligands to metal centers, resulting in three-dimensional, hollow structures or elegant helical arrangements. The geometry of the final structure is dictated by the coordination preference of the metal ion (e.g., tetrahedral, square planar, octahedral) and the bite angle and flexibility of the ligand.

In the case of 1,2-pbp, the rigid 1,2-phenylene spacer would enforce a specific, constrained geometry upon coordination. Unlike flexible bis-bipyridine ligands which can adapt to various metal coordination spheres, 1,2-pbp would likely favor the formation of rigid, angular structures. For instance, coordination to an octahedral metal ion like Fe(II) or Ru(II), which typically forms tris-bipyridine complexes, could lead to the formation of well-defined molecular cages or boxes if combined with other suitable bridging ligands. Similarly, its rigid nature could be exploited to direct the formation of double or triple helicates with metal ions that favor such arrangements, like Cu(I).

Coordination polymers (CPs) and their crystalline subclass, metal-organic frameworks (MOFs), are extended networks of metal ions or clusters (nodes) linked by organic ligands (linkers). acs.org The use of auxiliary chelating ligands like 2,2'-bipyridine derivatives is a powerful strategy to modulate MOF topology and enhance stability. mdpi.com These chelating ligands can cap metal nodes, preventing the formation of overly dense structures and introducing specific functionalities.

While no MOFs incorporating 1,2-pbp as a primary or auxiliary ligand are documented in the surveyed literature, its potential can be inferred. The rigid structure of 1,2-pbp would make it an excellent candidate as a "pillar" ligand, connecting 2D layers of metal-carboxylate sheets into 3D frameworks. Its bulkiness, compared to simple bipyridine, would influence the dimensionality and nuclearity of the resulting network. In a study involving Mn(II) and various bipyridyl ligands, it was observed that bulkier ligands led to a decrease in the dimensionality of the coordination polymer. acs.org

The topology of a MOF describes the underlying connectivity of its network. The use of different ligands can direct the assembly towards specific topological nets. For example, in a series of metal(II) complexes using bis-pyridyl-bis-amide ligands and various carboxylates, different topologies such as pcu (primitive cubic), mab , and sql (square lattice) were achieved by varying the components. acs.org

A key feature of MOFs is their permanent porosity, which is crucial for applications in gas storage and separation. The surface area and pore volume of a MOF are determined by the length of the linkers, the topology of the network, and the presence of guest molecules within the pores. High surface areas, with some MOFs exceeding 6,000 m²/g, are achievable through careful design.

| MOF Example (Related Systems) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |

| [Mn₃(btdc)₃(bpy)₂]·4DMF | Modest Porosity | N/A | |

| ∞²[Gd₂Cl₆(bipy)₃]·2bipy | 660 | N/A | |

| MOF-177 | 4500 | N/A | |

| TIBM-MOFs | 1068 - 1780 | 0.27 - 0.44 |

This table presents data for analogous systems to illustrate typical porosity values in bipyridine-containing MOFs.

The functionalization of MOF pores allows for selective gas adsorption. For example, introducing Lewis basic sites, such as the nitrogen atoms on pyridine rings, can enhance the affinity for acidic gases like CO₂. In a MOF named [Mn₃(btdc)₃(bpy)₂]·4DMF, the presence of bipyridine and sulfur atoms in the primary linker led to notable CO₂ adsorption and selectivity.

A MOF incorporating 1,2-pbp would present exposed nitrogen atoms from the pyridine rings lining the pore walls. These sites could interact favorably with polarizable gas molecules like CO₂, acetylene, and others through dipole-quadrupole interactions, enhancing both adsorption capacity and selectivity. The rigidity of the 1,2-pbp ligand would create well-defined pockets within the pores, potentially leading to size- and shape-selective adsorption of gas molecules. The table below summarizes gas adsorption data for a related MOF, demonstrating its performance in separating various gases.

| Gas/Vapor Pair | Adsorption Selectivity (IAST) | Conditions | MOF System | Ref. |

| CO₂/N₂ | 21.6 | 298 K, 1 bar | [Mn₃(btdc)₃(bpy)₂] | |

| CO₂/CO | 17.0 | 298 K, 1 bar | [Mn₃(btdc)₃(bpy)₂] | |

| CO₂/CH₄ | 3.6 | 298 K, 1 bar | [Mn₃(btdc)₃(bpy)₂] | |

| C₂H₆/CH₄ | 24.9 | 298 K, 1 bar | [Mn₃(btdc)₃(bpy)₂] | |

| C₆H₆/C₆H₁₂ | 1.36 (at saturation) | 298 K | [Mn₃(btdc)₃(bpy)₂] |

This table shows Ideal Adsorbed Solution Theory (IAST) selectivity values for a related bipyridine-containing MOF.

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule or supramolecular assembly. The cavities of metallo-supramolecular cages and the pores of MOFs are ideal for hosting guest molecules. Molecular recognition is achieved when a host shows a high degree of selectivity for a specific guest, driven by complementary size, shape, and chemical interactions (e.g., hydrogen bonding, π-π stacking, hydrophobic interactions).

The rigid framework of the 1,2-pbp ligand makes it an intriguing component for designing hosts for molecular recognition. When complexed with metal ions, the phenyl ring and the coordinated pyridine units would create a well-defined, pre-organized cleft. This cleft could act as a binding site for planar aromatic guest molecules through π-π stacking interactions. For example, studies on porphyrin-based molecular squares have shown that their cavities can bind guest molecules like tetrapyridylporphyrin with high association constants, driven by multipoint coordination and shape complementarity. The binding event can often be monitored by changes in the host's fluorescence, with guest binding leading to quenching or shifting of the emission spectrum. A system built with 1,2-pbp could be designed to recognize specific aromatic guests, with the fixed geometry of the ligand leading to high selectivity.

Dynamic Covalent and Coordination Chemistry in Supramolecular Assemblies

The compound Pyridine, 2,2'-(1,2-phenylene)bis-, also known as 1,2-bis(2-pyridyl)benzene, is a significant ligand in supramolecular chemistry. Its structure is characterized by two pyridine rings attached to a central phenylene group at the 1 and 2 positions. This specific ortho-substitution pattern rigidly holds the two nitrogen donor atoms in a pre-organized cis-conformation, making it a powerful bidentate chelating agent for various metal ions. This fixed geometry is central to its role in the dynamic self-assembly of complex supramolecular architectures through coordination chemistry.

The primary mechanism for assembly using this ligand is dynamic coordination chemistry. This process relies on the formation of reversible, non-covalent bonds between the nitrogen atoms of the pyridine units and a metal center. The lability and directionality of these coordination bonds allow for "proof-reading" and error correction during the assembly process, leading to the most thermodynamically stable and well-defined final structure, such as a discrete macrocycle or an extended coordination polymer.

While the ligand is a cornerstone for dynamic coordination chemistry, its application in dynamic covalent chemistry is not widely reported. Such chemistry would require the incorporation of other functional groups capable of forming reversible covalent bonds, a modification beyond the scope of the parent compound itself.

The interaction of bis-pyridyl ligands with metal ions can lead to a variety of supramolecular structures. nih.govsemanticscholar.org For instance, the combination of flexible bis-pyridyl ligands with metal acceptors can result in the self-assembly of molecular rhomboids and triangles. nih.gov The final architecture is dictated by the coordination geometry of the metal ion and the stoichiometry of the components.

Research on analogous ligands provides insight into the potential of Pyridine, 2,2'-(1,2-phenylene)bis-. The related ligand 1,3-bis(2-pyridyl)benzene, for example, forms cyclometalated platinum(II) complexes that exhibit strong phosphorescence. acs.org In these complexes, the ligand coordinates in a tridentate N^C^N fashion, highlighting the versatility of the bis(pyridyl)benzene scaffold. acs.org Another close analogue, 1,2-bis(2-pyridylethynyl)benzene, which features alkyne spacers, acts as a trans-chelating ligand with metal ions like silver(I) and palladium(II). nih.gov In its complex with palladium(II) chloride, the ligand remains essentially planar, with the palladium center adopting a square planar coordination geometry. nih.gov

The formation of extended networks, such as Metal-Organic Frameworks (MOFs), is another key area where pyridyl-based ligands are employed. mdpi.comuoa.gr These frameworks can feature uncoordinated pyridyl groups that line the walls of the structure, offering secondary sites for binding or catalysis. uoa.gr The specific solvent system used during synthesis can also influence the final crystal structure and coordination mode within the resulting MOFs. nih.gov

The table below summarizes key research findings for supramolecular assemblies formed using analogues of Pyridine, 2,2'-(1,2-phenylene)bis-, illustrating the principles of coordination and self-assembly.

Interactive Data Table of Supramolecular Assemblies with Related Ligands

| Ligand | Metal Ion(s) | Resulting Complex / Assembly | Key Structural Features / Observations |

| 1,2-Bis(2-pyridylethynyl)benzene | Silver(I) | 1:1 complex with silver(I) triflate | Ligand is essentially planar; the silver center is almost linear with an N-Ag-N angle of 177.02(10)°. nih.gov |

| 1,2-Bis(2-pyridylethynyl)benzene | Palladium(II) | 1:1 complex with palladium(II) chloride | Ligand is planar; palladium(II) adopts a square planar coordination with an N-Pd-N angle of 179.53(7)°. nih.gov |

| 1,3-Bis(2-pyridyl)benzene (HL¹) | Platinum(II) | Cyclometalated complex: PtL¹SR | Forms a family of phosphorescent complexes with various thiolate (SR) coligands. acs.org |

| 2,2'-bipyridyl (bpy) | Manganese(II) | 3D MOF: [Mn₃(btdc)₃(bpy)₂]·4DMF | Mn(II) cation is in a distorted octahedral coordination environment, chelated by the bpy ligand. mdpi.com |

| rctt-1,3-bis(2-pyridyl)-2,4-bis(4-pyridyl)cyclobutane | Copper(II), Zinc(II) | 1D and 2D MOFs | The frameworks possess uncoordinated, free 2-pyridyl groups that decorate the walls of the extended structures. uoa.gr |

| 1,3-bis[(pyridin-3-yl)methoxy]benzene | Zinc(II) | 1D helical coordination polymer | Each Zn(II) center is tetrahedrally coordinated by ligands and a water molecule, forming helical chains through hydrogen bonding. nih.gov |

Advanced Materials Applications Derived from Pyridine, 2,2 1,2 Phenylene Bis Based Systems

Functional Polymeric Materials

The incorporation of Pyridine (B92270), 2,2'-(1,2-phenylene)bis- and its derivatives into polymeric structures gives rise to materials with tailored properties, including high thermal stability, specific electronic characteristics, and responsiveness to external stimuli.

Incorporation into Polymer Backbones

While direct polymerization of Pyridine, 2,2'-(1,2-phenylene)bis- is an area of ongoing research, the principles for its inclusion in polymer backbones are well-established through related structures. Soluble styrene (B11656) polymers with various side groups have been synthesized via free radical polymerization for use in polymer light-emitting diodes (PLEDs). researchgate.net This method suggests a pathway for creating polymers where the pyridine-based unit is a pendant group.

Furthermore, ladder polymers containing indacenodipyrene units have been prepared using palladium-catalyzed arylation reactions, demonstrating a strategy to build rigid, planar polymer structures. chemrxiv.org Another approach involves the multicomponent reaction between diboronic acids, catechols, and pyridyl ligands to form polymers linked by dative B-N bonds. researchgate.net These synthetic strategies could be adapted to incorporate the Pyridine, 2,2'-(1,2-phenylene)bis- moiety directly into the main chain, creating conjugated polymers with specific electronic and photophysical properties.

Metal-Containing Polymers

The most prominent application of Pyridine, 2,2'-(1,2-phenylene)bis- in polymer science is as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). The two nitrogen atoms of the pyridine rings act as a chelating or bridging unit to connect metal ions, creating extended one-, two-, or three-dimensional networks. nih.govmdpi.com

The structure and dimensionality of these polymers are influenced by the choice of metal ion, the solvent system, and the presence of other co-ligands. nih.govacs.org For instance, coordination polymers have been constructed using adaptable pyridine-dicarboxylic acid linkers with various transition metals like Mn(II), Co(II), Ni(II), and Cu(II). acs.org In these structures, the pyridine nitrogen and carboxylate groups coordinate to the metal centers, forming diverse architectures ranging from 1D chains to 3D frameworks. acs.org Similarly, bis(pyrazolyl)pyridine ligands, which are structurally analogous to Pyridine, 2,2'-(1,2-phenylene)bis-, have been used to create 1D coordination polymers with iron(III). mdpi.com The resulting metal-containing polymers often exhibit unique properties, such as permanent porosity for gas storage and separation or catalytic activity. nih.govacs.org

| Ligand Type | Metal Ion(s) | Resulting Structure | Key Feature/Application | Reference |

|---|---|---|---|---|

| 2,2′-Bithiophen-5,5′-dicarboxylate and 2,2′-bipyridyl | Mn(II) | 3D Coordination Polymer | Gas/Vapor Adsorption | nih.gov |

| 1,2-bis(pyridin-4-yl)ethane | Zn(II) | 1D Polymeric Chain | Supramolecular assembly via H-bonds | iucr.org |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Cu(II) | 3D Metal-Organic Framework | Knoevenagel condensation catalysis | acs.org |

| 2,6-bis(pyrazol-3-yl)pyridines | Fe(III), Ag(I) | 1D Coordination Polymer | Proton-coupled electron transfer (PCET) assisted synthesis | mdpi.com |

| 1,2,4,5-tetrakis-(4-carboxyphenyl)benzene | Sr(II) | 2D/3D Metal-Organic Frameworks | Structural diversity based on solvent | nih.gov |

Optoelectronic Materials

The inherent electronic properties of the pyridine and phenylene rings make this class of compounds highly suitable for optoelectronic applications, particularly in light-emitting devices where they can facilitate charge transport and emission.

Light-Emitting Materials and Devices

Derivatives of di(pyridyl)benzene are extensively used in the fabrication of Organic Light-Emitting Diodes (OLEDs). They can function as hole-transporting materials (HTMs), electron-transporting materials, or as the emissive layer itself. nih.govacs.orgnih.govresearchgate.net The introduction of substituents onto the core structure allows for the fine-tuning of electronic properties and device performance. nih.govrsc.org

For example, a series of pyrene-pyridine integrated molecules have been studied as HTMs in yellow OLEDs. A device using 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine as the HTL achieved a maximum external quantum efficiency (EQE) of 9% and a luminance of 17,300 cd/m². nih.govacs.org In another study, highly luminescent platinum(II) complexes with a cyclometalated 1,3-di(2-pyridyl)benzene (B3047261) ligand were used as emitters. An OLED incorporating one such complex exhibited a high EQE of 11% for yellow-green emission. rsc.org A simple, non-doped OLED using 2,4,6-tri(1-pyrenyl)pyridine as the emissive layer produced sky-blue electroluminescence with a maximum EQE of 6.0%. researchgate.net

| Compound/Material Role | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | Emission Color | Reference |

|---|---|---|---|---|

| 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (HTL) | 9% | 17,300 | Yellow | nih.govacs.org |

| [Pt(1,3-bis(4-triphenylamine-pyridin-2-yl)-4,6-difluoro-benzene)Cl] (Emitter) | 11% | Not specified | Yellow-Green | rsc.org |

| 2,4,6-tri(1-pyrenyl)pyridine (Emitter) | 6.0% | Not specified | Sky-Blue | researchgate.net |

| 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (HTL) | 21.59% | Not specified | Yellow | mdpi.com |

| 2,6-Di(1H-benzo[d]imidazol-2-yl)pyridine (Emitter) | Not specified | Not specified | Pure White | nih.gov |

Photochromic and Electrochromic Systems

Photochromic materials, which undergo a reversible color change upon exposure to light, have been developed using derivatives of Pyridine, 2,2'-(1,2-phenylene)bis-. Research has focused on platinum(II) complexes of the related 1,3-di(2-pyridyl)benzene isomer, where a dithienylethene (DTE) unit—a well-known photochromic switch—is attached to the central phenyl ring. nih.gov

These complexes exhibit quantitative photoisomerization between a colorless open form and a colored closed form upon irradiation with UV and visible light, respectively. nih.gov This switching process modulates not only the absorption spectrum but also the luminescence and second-order nonlinear optical (NLO) properties of the material. The luminescence of the platinum complex can be effectively controlled by the open/closed state of the DTE unit, demonstrating the potential for creating light-responsive molecular switches and memory devices. nih.gov While electrochromic applications are less explored for this specific compound, the principle is well-founded in related metal-coordination complexes where changes in the metal's oxidation state induce color changes.

Sensing Applications

The nitrogen atoms in the pyridine rings of Pyridine, 2,2'-(1,2-phenylene)bis- and its derivatives serve as excellent binding sites for various analytes, making them ideal candidates for chemosensors. The binding event typically perturbs the electronic structure of the molecule, resulting in a detectable change in its photophysical properties, such as fluorescence or absorption. mdpi.comnih.govresearchgate.net

Pyridine-based fluorescent probes have been successfully employed as optical sensors for detecting benzene (B151609) and fuel adulteration in gasoline. mdpi.com In these systems, the fluorescence of the pyridine-containing fluorophore is quenched upon interaction with benzene, allowing for quantitative detection. mdpi.com

Another significant application is the detection of metal ions. Pyridine-pyridone based fluorescent sensors have been developed for detecting zinc ions (Zn²⁺). nih.gov The coordination of Zn²⁺ to the sensor molecule leads to a significant change in its fluorescence properties. nih.gov A polymer-based sensor incorporating a 2,6-bis(2-benzimidazolyl)pyridine (B160508) linker, which is structurally similar to the target compound, acts as a fluorescent shift sensor for Zn(II) ions, with the emission color changing upon ion binding. researchgate.net This polymer system was also shown to be sensitive to pH, with fluorescence being quenched upon protonation of the pyridine units. researchgate.net

| Sensor Material | Analyte | Sensing Principle | Key Finding | Reference |

|---|---|---|---|---|

| 2-aryl-3-(organylethynyl)pyridines | Benzene / Gasoline Adulterants | Fluorescence Quenching | Linear correlation between emission intensity and benzene concentration. | mdpi.com |

| Pyrazine–pyridone biheteroaryls | Zinc Ions (Zn²⁺) | Fluorescence Enhancement | Selective detection of endogenous labile zinc ions in cancer cells. | nih.gov |